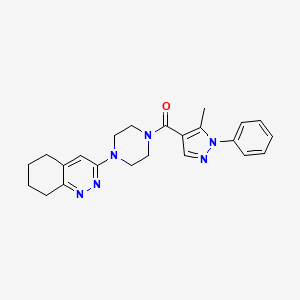

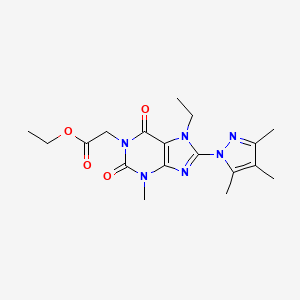

![molecular formula C20H19ClN6 B2359639 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-16-9](/img/structure/B2359639.png)

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse therapeutic potentials .

Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are structurally similar to purines, which are essential components of DNA and RNA . The specific molecular structure of “this compound” is not provided in the retrieved papers.Applications De Recherche Scientifique

Hydrogen Bonding Characteristics

Research on various N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including similar compounds, has focused on their hydrogen bonding characteristics. These compounds, depending on their specific substitutions, can form stoichiometric hydrates or crystallize in solvent-free forms. Their molecular structures are often linked into hydrogen-bonded sheets or frameworks, demonstrating their potential in crystal engineering and material science due to their interesting hydrogen bonding patterns (Trilleras et al., 2008).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are known to exhibit affinity for A1 adenosine receptors, making them of interest in the study of nervous system disorders and potential therapeutic applications. Various analogues, including those with chlorophenyl groups, have shown activity in binding assays, suggesting their relevance in medicinal chemistry (Harden et al., 1991).

Synthesis Under Ecofriendly Conditions

The compound has been studied for its synthesis under ecofriendly conditions like microwave irradiation, indicating its potential in green chemistry applications. This approach provides a more sustainable and efficient method for synthesizing such complex molecules (Al‐Zaydi, 2009).

Inhibitory Properties

Research into N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, closely related to the compound , has shown that they can act as inhibitors for casein kinase 1 (CK1). This is significant for understanding the pathogenesis of cancer and central nervous system disorders, suggesting potential therapeutic applications (Yang et al., 2012).

Herbicidal Activities

Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives have demonstrated herbicidal activities. This suggests the compound's potential application in agriculture, specifically in weed control and management (Luo et al., 2017).

Antitumor Evaluation

A series of derivatives has been synthesized and evaluated for antitumor activity, particularly against breast adenocarcinoma cell lines. This highlights the compound's potential in cancer research and treatment (El-Morsy et al., 2017).

Propriétés

IUPAC Name |

4-N-(4-chlorophenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H2,22,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKFTVAXVFQORY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

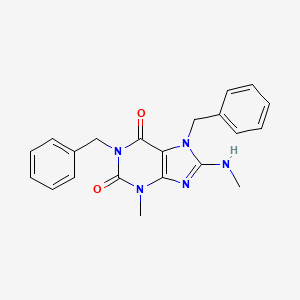

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

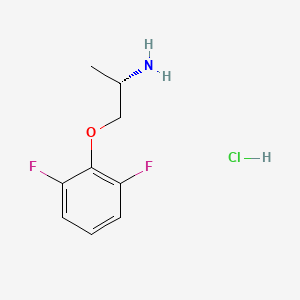

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

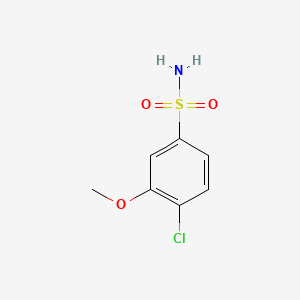

![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2359566.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2359571.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide](/img/structure/B2359572.png)